

Unveiling Antileishmanial Agent-28: A Technical Guide to its Discovery and Scientific Foundation

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Compound of Interest

Compound Name: *Antileishmanial agent-28*

Cat. No.: *B3026819*

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This technical guide provides an in-depth overview of the discovery, origin, and biological evaluation of **Antileishmanial agent-28**, a promising synthetic compound from the N²,N⁴-disubstituted quinazoline-2,4-diamine series. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antiprotozoal chemotherapy.

Antileishmanial agent-28, identified as compound 12 in the foundational study by Van Horn et al. (2014), emerged from a targeted synthetic effort to develop novel therapeutic agents against leishmaniasis, a parasitic disease with significant global health impact.^{[1][2][3][4][5]} This guide details the quantitative biological data, experimental methodologies, and the logical framework behind its development.

Quantitative Biological Data

The antileishmanial activity of agent-28 and its analogs was evaluated against intracellular amastigotes of *Leishmania donovani* and *Leishmania amazonensis*. Cytotoxicity was assessed against the murine macrophage cell line J774A.1 to determine the selectivity of the compounds.^[1]

Compound ID	N ² -Substituent	N ⁴ -Substituent	L. donovani EC ₅₀ (μM)	L. amazonensis EC ₅₀ (μM)	J774A.1 EC ₅₀ (μM)	Selectivity Index (L. donovani)
2	Isopropyl	Furfuryl	2.5	3.7	26	10.4
12 (Agent-28)	4-Chlorobenzyl	Furfuryl	1.5	13	18	12
15	Benzyl	Benzyl	0.86	0.94	12	14
16	4-Chlorobenzyl	Benzyl	0.39	0.65	11	28.2
23	Isopropyl	Furfuryl (7-Methyl)	0.23	0.44	15	65.2

EC₅₀: Half-maximal effective concentration. The concentration of a drug that gives half-maximal response. Selectivity Index: Ratio of J774A.1 EC₅₀ to L. donovani EC₅₀. Data sourced from Van Horn et al., J Med Chem. 2014 Jun 26;57(12):5141-56.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols

The discovery and evaluation of **Antileishmanial agent-28** involved a series of well-defined experimental procedures, from chemical synthesis to in vivo efficacy studies.

General Synthetic Pathway for N²,N⁴-Disubstituted Quinazoline-2,4-diamines

The synthesis of the quinazoline-2,4-diamine scaffold is a multi-step process.[\[1\]](#)

- Cyclization: Commercially available anthranilic acids are cyclized with urea to form a quinazoline-2,4-dione intermediate.
- Chlorination: The resulting dione is treated with phosphorus oxychloride to yield a 2,4-dichloroquinazoline.

- **Sequential Amination:** The 2,4-dichloroquinazoline undergoes selective substitution with amines. The first amine is introduced at position 4, followed by the introduction of a second amine at position 2 to yield the final N²,N⁴-disubstituted quinazoline-2,4-diamine. Purification and characterization are performed on the 4-amino-2-chloroquinazoline intermediate and the final product.^[1]

In Vitro Antileishmanial and Cytotoxicity Assays

The efficacy of the synthesized compounds was determined against intracellular amastigotes.^[1]

- **Host Cell Infection:** Murine peritoneal macrophages are used as host cells. These cells are infected with transgenic Leishmania parasites that express a β -lactamase gene.
- **Compound Incubation:** The infected macrophages are incubated with various concentrations of the test compounds.
- **Activity Measurement:** Antileishmanial activity is quantified by measuring the β -lactamase activity, which correlates with the number of viable parasites.
- **Cytotoxicity Assessment:** The toxicity of the compounds towards the host cells is evaluated in parallel using the J774A.1 murine macrophage cell line.

In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

Select compounds from the series were advanced to in vivo testing. For instance, quinazoline 23 demonstrated efficacy in a murine model of visceral leishmaniasis.^{[1][2][3][4][5]}

- **Infection:** Mice are infected with *L. donovani*.
- **Treatment:** A specified dosage of the test compound (e.g., 15 mg/kg/day for quinazoline 23) is administered via the intraperitoneal route for a defined period (e.g., 5 consecutive days).^{[1][2][3][4][5]}
- **Evaluation:** The parasite burden in the liver is quantified to determine the reduction in parasitemia compared to untreated controls.

Mechanism of Action Investigation

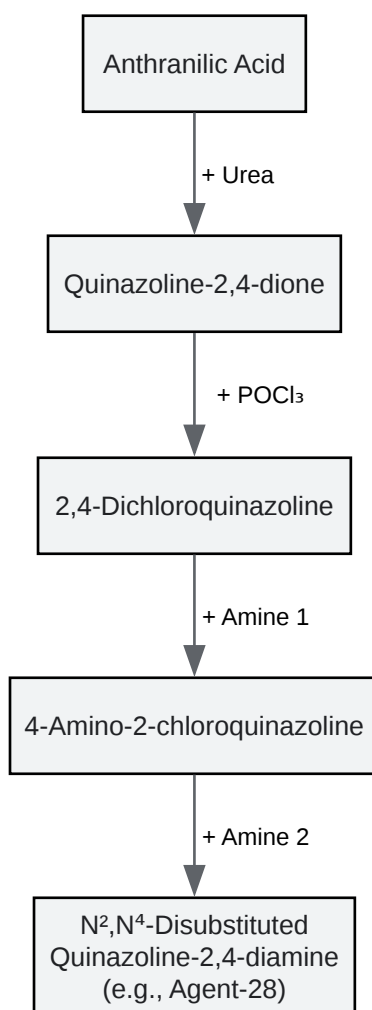
To explore the potential mechanism of action, the researchers investigated whether the quinazoline derivatives act as antifolates.^[1]

- **Cell Culture Adaptation:** *L. donovani* axenic amastigotes and J774A.1 cells are adapted to grow in media deficient in p-aminobenzoic acid (PABA) and folic acid.
- **Susceptibility Testing:** The susceptibility of the adapted cells to the quinazoline compounds is assessed in the presence and absence of folinic acid.
- **Controls:** Known antifolate drugs such as methotrexate and pyrimethamine are used as positive controls, while miltefosine serves as a negative control.

Visualized Workflows and Pathways

Synthesis Workflow

The general synthetic route for the N²,N⁴-disubstituted quinazoline-2,4-diamines, including **Antileishmanial agent-28**, is depicted below.

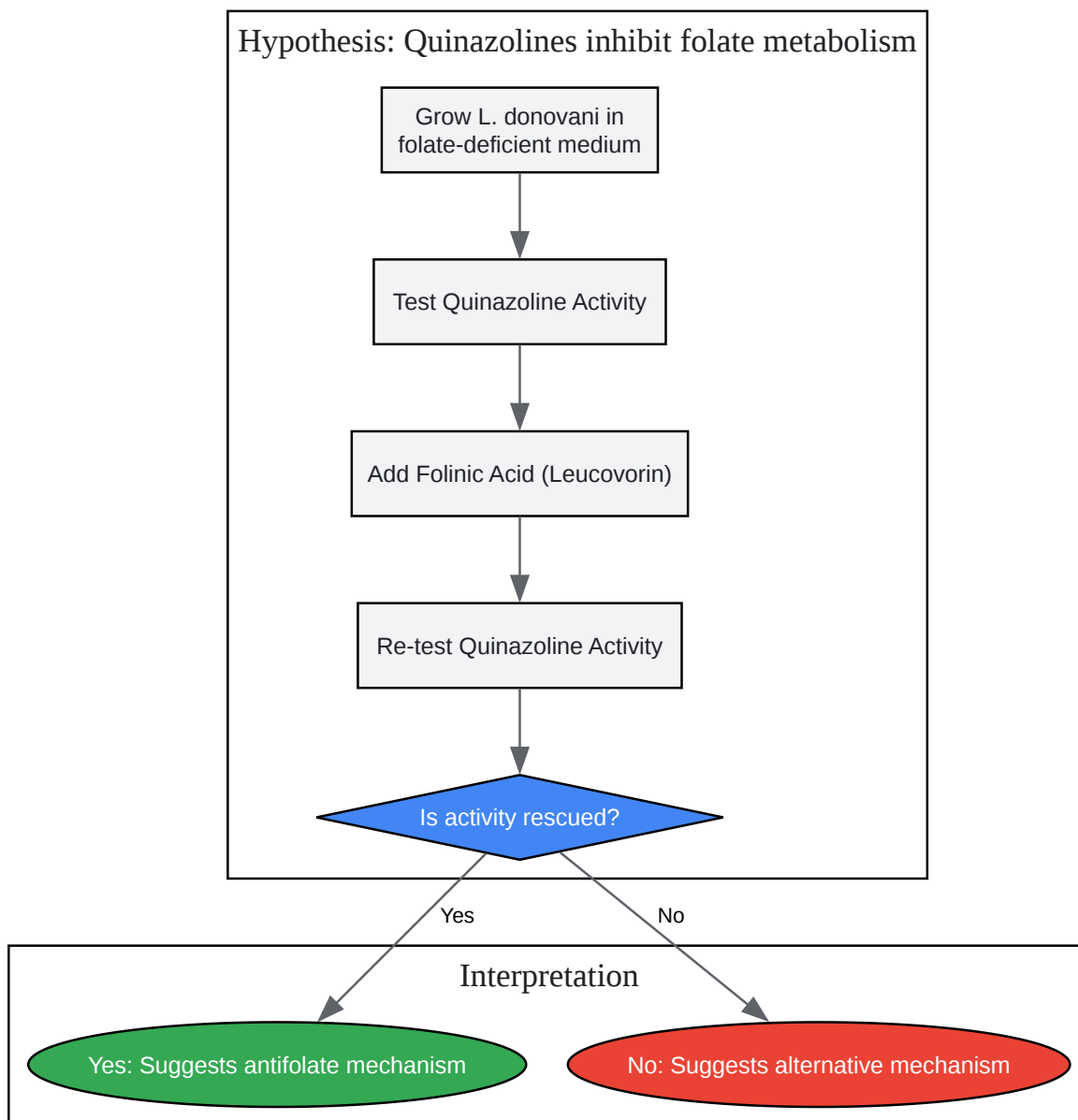


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Caption: General synthesis of N²,N⁴-disubstituted quinazoline-2,4-diamines.

Mechanism of Action Hypothesis Testing

The logical flow for investigating the antifolate mechanism of action is illustrated in the following diagram.



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Caption: Logic for testing the antifolate mechanism of action.

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